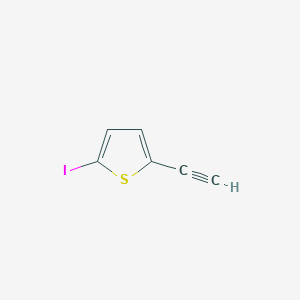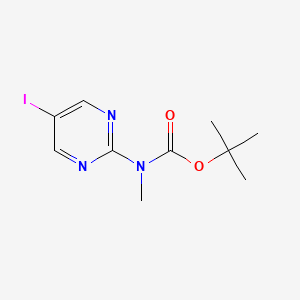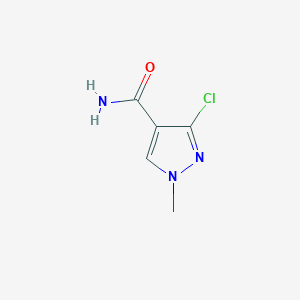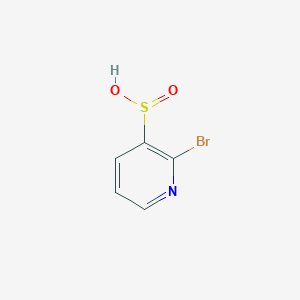![molecular formula C12H14BrN3O2 B12961780 Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)
Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate is a chemical compound with the molecular formula C13H16BrN3O2 It is a derivative of pyrazolopyridine, a class of compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate typically involves the bromination of a suitable precursor. One common method involves the reaction of 3-(hydroxymethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic substitution: Products include azido, thiocyanato, or alkoxy derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include methyl derivatives.
Applications De Recherche Scientifique
Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Biological Studies: The compound is used in the development of probes for studying biological pathways and enzyme activities.
Material Science:
Mécanisme D'action
The mechanism of action of Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites. The bromomethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: Similar in structure but with a pyrrolidine ring instead of a pyrazolopyridine ring.
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Contains a piperidine ring and is used in similar synthetic applications.
Tert-butyl bromoacetate: A simpler structure with a bromoacetate group, used in various organic syntheses.
Uniqueness
Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate is unique due to its pyrazolopyridine core, which imparts specific biological activities and makes it a valuable intermediate in the synthesis of bioactive compounds.
Propriétés
Formule moléculaire |
C12H14BrN3O2 |
|---|---|
Poids moléculaire |
312.16 g/mol |
Nom IUPAC |
tert-butyl 3-(bromomethyl)pyrazolo[4,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)16-9-5-4-6-14-10(9)8(7-13)15-16/h4-6H,7H2,1-3H3 |
Clé InChI |
BRDPPQFKLYQHAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C(C(=N1)CBr)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Bromo-3-methylthieno[2,3-b]pyridine](/img/structure/B12961723.png)
![6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12961748.png)
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12961751.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)






